molecular formula C8H3BrClFN2 B14893949 7-Bromo-4-chloro-5-fluorocinnoline

7-Bromo-4-chloro-5-fluorocinnoline

Cat. No.: B14893949
M. Wt: 261.48 g/mol
InChI Key: UVGDPHZIWNWERK-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-5-fluorocinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-5-fluorocinnoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of cinnoline derivatives. The process may include steps such as nitration, reduction, and halogen exchange reactions. For instance, a typical synthetic route might involve the bromination of a cinnoline derivative followed by chlorination and fluorination under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific solvents can also enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-5-fluorocinnoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds with extended conjugation .

Scientific Research Applications

7-Bromo-4-chloro-5-fluorocinnoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-5-fluorocinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-4-chloro-5-fluorocinnoline include other halogenated cinnoline derivatives such as:

Uniqueness

What sets this compound apart from its analogs is the specific arrangement of halogen atoms, which can influence its reactivity and biological activity. The presence of fluorine, in particular, can enhance its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H3BrClFN2

Molecular Weight

261.48 g/mol

IUPAC Name

7-bromo-4-chloro-5-fluorocinnoline

InChI

InChI=1S/C8H3BrClFN2/c9-4-1-6(11)8-5(10)3-12-13-7(8)2-4/h1-3H

InChI Key

UVGDPHZIWNWERK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=NC=C2Cl)F)Br

Origin of Product

United States

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